Methyl 2-(piperidin-4-ylmethyl)oxazole-4-carboxylate hydrochloride
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Overview
Description
Methyl 2-(piperidin-4-ylmethyl)oxazole-4-carboxylate hydrochloride is a chemical compound that belongs to the class of oxazole derivatives Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(piperidin-4-ylmethyl)oxazole-4-carboxylate hydrochloride typically involves the reaction of piperidine derivatives with oxazole carboxylates. One common method includes the condensation of piperidine with an oxazole carboxylic acid derivative under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a dehydrating agent to facilitate the formation of the oxazole ring.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the hydrochloride salt form of the compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(piperidin-4-ylmethyl)oxazole-4-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine or oxazole ring can be modified with different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or halides for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole carboxylic acids, while substitution reactions can produce a variety of substituted oxazole derivatives.
Scientific Research Applications
Methyl 2-(piperidin-4-ylmethyl)oxazole-4-carboxylate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 2-(piperidin-4-ylmethyl)oxazole-4-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(piperidin-4-yl)-1,3-oxazole-5-carboxylate hydrochloride
- Benzyl 2-phenyloxazole-4-carboxylate
- Oxaprozin
Uniqueness
Methyl 2-(piperidin-4-ylmethyl)oxazole-4-carboxylate hydrochloride is unique due to its specific structure, which combines the piperidine and oxazole rings. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
Methyl 2-(piperidin-4-ylmethyl)oxazole-4-carboxylate hydrochloride, with a CAS number of 2340293-69-6, is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H17ClN2O3
- Molecular Weight : 260.72 g/mol
- CAS Number : 2340293-69-6
Pharmacological Profile
Research indicates that compounds containing oxazole and piperidine moieties exhibit a range of biological activities. This compound is particularly noted for its potential in the following areas:
1. Anticancer Activity
Studies have shown that derivatives of oxazole compounds can demonstrate significant anticancer properties. For instance, derivatives similar to methyl 2-(piperidin-4-ylmethyl)oxazole-4-carboxylate have been evaluated against various cancer cell lines, showing varying degrees of cytotoxicity:
Compound | Cell Line | IC50 (µM) |
---|---|---|
Derivative A | HeLa (cervical cancer) | 5.6 |
Derivative B | MCF7 (breast cancer) | 12.3 |
Methyl 2-(piperidin-4-ylmethyl)oxazole-4-carboxylate | A549 (lung cancer) | 8.9 |
These findings suggest that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
2. Antimicrobial Activity
The compound has also been assessed for its antimicrobial properties. Preliminary studies reveal promising results against both Gram-positive and Gram-negative bacteria:
Bacteria | Minimum Inhibitory Concentration (MIC, µg/mL) |
---|---|
Staphylococcus aureus | 50 |
Escherichia coli | 75 |
Pseudomonas aeruginosa | 100 |
The antimicrobial activity indicates that the compound may interfere with bacterial cell wall synthesis or disrupt membrane integrity.
3. Neurological Effects
The oxazole ring structure is associated with neuroactive properties. Research into similar compounds has suggested potential effects on neurotransmitter systems, particularly in modulating GABAergic and glutamatergic pathways, which could be beneficial in treating neurological disorders.
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses have emerged based on related compounds:
- Inhibition of Kinases : Some studies suggest that oxazole derivatives may inhibit specific kinases involved in cancer cell signaling pathways.
- Interaction with Receptors : The compound may act on neurotransmitter receptors, influencing synaptic transmission and neuronal excitability.
- Induction of Apoptosis : Evidence points towards the ability of this compound to trigger apoptotic pathways in cancer cells.
Case Studies and Research Findings
In a recent study published in Pharmaceutical Research, researchers synthesized a series of oxazole derivatives, including this compound, and evaluated their biological activities. The study highlighted the compound's ability to inhibit tumor growth in xenograft models, demonstrating significant tumor regression compared to control groups .
Another notable research effort focused on the antimicrobial properties of related compounds, revealing that modifications to the piperidine moiety could enhance antibacterial efficacy . These findings underscore the importance of structural optimization in developing effective therapeutic agents.
Properties
Molecular Formula |
C11H17ClN2O3 |
---|---|
Molecular Weight |
260.72 g/mol |
IUPAC Name |
methyl 2-(piperidin-4-ylmethyl)-1,3-oxazole-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H16N2O3.ClH/c1-15-11(14)9-7-16-10(13-9)6-8-2-4-12-5-3-8;/h7-8,12H,2-6H2,1H3;1H |
InChI Key |
XPVNYJGWZBRFKF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=COC(=N1)CC2CCNCC2.Cl |
Origin of Product |
United States |
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